Benzene, 1,3-difluoro-2-(methylthio)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, 1,3-difluoro-2-(methylthio)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. In this method, a suitable precursor such as 1,3-difluorobenzene undergoes substitution with a methylthio group in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions .
Industrial Production Methods
Industrial production of benzene, 1,3-difluoro-2-(methylthio)- typically involves large-scale S_NAr reactions using optimized conditions to maximize yield and purity. The process may include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-difluoro-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the fluorine atoms or the methylthio group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles like amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaH, KOtBu, various nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-fluorinated or de-methylthiolated products
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
Benzene, 1,3-difluoro-2-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of benzene, 1,3-difluoro-2-(methylthio)- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-difluoro-: Lacks the methylthio group, making it less versatile in certain chemical reactions.
Benzene, 1,3-difluoro-2-methyl-: Contains a methyl group instead of a methylthio group, resulting in different reactivity and applications.
Uniqueness
Benzene, 1,3-difluoro-2-(methylthio)- is unique due to the presence of both fluorine atoms and a methylthio group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
1,3-difluoro-2-methylsulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAPSYZUBNNAIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90532007 | |
Record name | 1,3-Difluoro-2-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90532007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91524-69-5 | |
Record name | 1,3-Difluoro-2-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90532007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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